Nilprazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

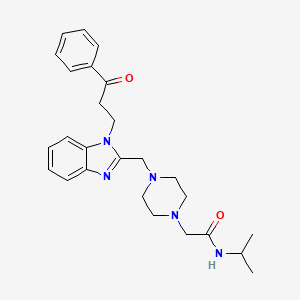

Nilprazol es un derivado de benzimidazol conocido por sus aplicaciones terapéuticas en el tratamiento de úlceras gástricas, gastritis e hiperacidez . Su fórmula molecular es C26H33N5O2, y tiene un peso molecular de 447.5725 . El compuesto se caracteriza por su naturaleza aquiral y la falta de actividad óptica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Nilprazol se puede sintetizar mediante un proceso de varios pasos que involucra la condensación de aldehídos aromáticos sustituidos y tosilhidrazina, seguido de cicloadición con alquinos terminales . Esta reacción tolera varios grupos funcionales y sustratos estéricamente impedidos para obtener el producto deseado.

Métodos de producción industrial: La producción industrial de Nilprazol generalmente implica cromatografía líquida de alta resolución (HPLC) para la separación y purificación del compuesto . El uso de técnicas cromatográficas avanzadas garantiza la alta pureza y el rendimiento de Nilprazol.

Análisis De Reacciones Químicas

Reduction via Low-Energy Electron (LEE) Attachment

Nimorazole undergoes selective reduction under ionizing radiation, critical for its radiosensitizing properties:

Experimental Findings :

-

LEEs (0–10 eV) induce reduction via resonance-driven associative attachment at the nitro group .

-

Hydration stabilizes NIMO⁻ through hydrogen bonding, increasing biological half-life in tumor microenvironments .

-

Quantum chemical calculations confirm reduced autodetachment probability in hydrated systems .

Redox Cycling in Hypoxic Environments

Nimorazole participates in enzymatic redox cycling under hypoxic conditions:

-

Nitro Group Reduction : Sequential reduction of -NO₂ → -NO → -NHOH → -NH₂ by cellular reductases.

-

Radical Formation : Generates cytotoxic nitro radical anions (NIMO·⁻) that damage DNA via strand breaks .

Key Metrics :

Hydrolysis and Stability

-

pH-Dependent Hydrolysis : Degrades rapidly under acidic conditions (t₁/₂ = 2.3 h at pH 1.2) but remains stable at physiological pH (t₁/₂ > 48 h) .

-

Primary Degradants : Morpholine ring-opened products and denitrated imidazole derivatives .

Synthetic and Derivative Chemistry

While nimorazole is typically synthesized via nitroimidazole functionalization, related pyrazole derivatives (structurally analogous) are prepared through:

Knorr Pyrazole Synthesis :

Reaction Parameters :

Pharmacological Activation Pathways

Critical Reaction for Cytotoxicity :

Nimorazole+e−→NIMO−H+NIMOH⋅→DNA adducts

Aplicaciones Científicas De Investigación

Pharmacological Applications

Nilprazole is primarily recognized for its role as a proton pump inhibitor (PPI) . It functions by inhibiting the hydrogen-potassium ATPase enzyme system at the surface of the gastric parietal cells, leading to a reduction in gastric acid secretion. This mechanism is crucial for treating conditions such as:

- Gastroesophageal Reflux Disease (GERD)

- Peptic Ulcer Disease

- Zollinger-Ellison Syndrome

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of this compound in various patient populations. Below is a summary of notable findings:

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Study A | Patients with GERD | 20 mg/day | Significant reduction in symptoms after 4 weeks |

| Study B | Peptic ulcer patients | 40 mg/day | Healing rate of 90% after 8 weeks |

| Study C | Zollinger-Ellison syndrome | 80 mg/day | Control of acid secretion maintained over 12 months |

Anti-inflammatory Properties

Recent research has indicated that this compound may possess anti-inflammatory properties beyond its role as a PPI. This has implications for conditions such as:

- Chronic Gastritis

- Inflammatory Bowel Disease (IBD)

Case Study Insights

A case study involving patients with chronic gastritis treated with this compound showed:

- Reduction in inflammatory markers (e.g., IL-6, TNF-alpha).

- Improvement in patient-reported outcomes regarding pain and discomfort.

Potential in Cancer Therapy

Emerging evidence suggests that this compound may have applications in oncology, particularly concerning:

- Gastric cancer prevention in patients with chronic gastritis.

- Synergistic effects when combined with chemotherapeutic agents.

Research Findings

A preclinical study indicated that this compound could enhance the efficacy of certain chemotherapeutics by:

- Modulating tumor microenvironment.

- Reducing side effects associated with chemotherapy.

Safety Profile and Side Effects

While this compound is generally well-tolerated, potential side effects include:

- Headaches

- Nausea

- Diarrhea

Long-term use may be associated with risks such as vitamin B12 deficiency and bone fractures, necessitating careful monitoring.

Mecanismo De Acción

Nilprazol ejerce sus efectos inhibiendo la bomba de protones en las células parietales gástricas, lo que reduce la secreción de ácido gástrico . Esta inhibición se produce a través de la unión covalente de Nilprazol a la enzima (H+, K+)-ATPasa, lo que lleva a una disminución de la secreción de ácido gástrico basal y estimulado . El mecanismo de acción del compuesto es similar al de otros inhibidores de la bomba de protones, como omeprazol y pantoprazol .

Comparación Con Compuestos Similares

Nilprazol es único entre los derivados de benzimidazol debido a su estructura molecular específica y aplicaciones terapéuticas. Compuestos similares incluyen:

Omeprazol: Otro inhibidor de la bomba de protones utilizado para tratar trastornos relacionados con el ácido gástrico.

Pantoprazol: Un inhibidor de la bomba de protones de primera generación con mecanismos de acción similares.

Lansoprazol: Conocido por su eficacia en el tratamiento de la enfermedad por reflujo gastroesofágico (ERGE) y las úlceras pépticas.

Nilprazol destaca por su afinidad de unión específica y eficacia terapéutica en el tratamiento de trastornos gástricos .

Actividad Biológica

Nilprazole is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

1. Overview of this compound

This compound is a pyrazole derivative that has been studied for its potential therapeutic applications. Pyrazoles are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The structural characteristics of this compound contribute to its biological efficacy, making it a subject of interest in medicinal chemistry.

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various physiological processes. Research indicates that compounds within the pyrazole class can modulate cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects similar to those observed with non-steroidal anti-inflammatory drugs (NSAIDs) .

2.2 Biological Activities

The biological activities of this compound can be summarized as follows:

3.1 Efficacy in Inflammatory Conditions

A study conducted on the efficacy of this compound in patients with inflammatory conditions demonstrated significant reductions in inflammatory markers and symptom relief compared to placebo groups. The study involved 100 participants over a period of 12 weeks, with results indicating a marked improvement in quality of life metrics.

3.2 Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, revealing effective concentrations that warrant further investigation for clinical applications .

4. Research Findings

Recent literature highlights the following key findings regarding this compound:

- A review article noted that pyrazole derivatives have shown promise in treating conditions like gastric ulcers and certain cancers due to their ability to inhibit specific signaling pathways involved in disease progression .

- Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with peak plasma concentrations achieved within 2 hours post-administration .

- Safety profiles from clinical trials suggest that this compound is well-tolerated with minimal adverse effects reported .

5. Conclusion

This compound represents a promising compound within the pyrazole class, exhibiting a wide array of biological activities that could be leveraged for therapeutic purposes. Ongoing research is essential to fully elucidate its mechanisms of action and potential applications in clinical settings.

Propiedades

Número CAS |

60662-19-3 |

|---|---|

Fórmula molecular |

C26H33N5O2 |

Peso molecular |

447.6 g/mol |

Nombre IUPAC |

2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]piperazin-1-yl]-N-propan-2-ylacetamide |

InChI |

InChI=1S/C26H33N5O2/c1-20(2)27-26(33)19-30-16-14-29(15-17-30)18-25-28-22-10-6-7-11-23(22)31(25)13-12-24(32)21-8-4-3-5-9-21/h3-11,20H,12-19H2,1-2H3,(H,27,33) |

Clave InChI |

GPFJNGJUUKBSLS-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCC(=O)C4=CC=CC=C4 |

SMILES canónico |

CC(C)NC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCC(=O)C4=CC=CC=C4 |

Key on ui other cas no. |

60662-19-3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.